molecular formula C20H18ClNO3 B012912 Fmoc-L-prolyl chloride CAS No. 103321-52-4

Fmoc-L-prolyl chloride

Cat. No. B012912
M. Wt: 355.8 g/mol
InChI Key: DKNLJWSDGPXALN-SFHVURJKSA-N
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Description

Fmoc-L-prolyl chloride is a biochemical used for proteomics research . It has a molecular weight of 355.8 and a molecular formula of C20H18NO3Cl . It is used to introduce the fluorenylmethyloxycarbonyl protecting group as the Fmoc carbamate .


Synthesis Analysis

Fmoc-L-prolyl chloride can be prepared by reacting 9-fluorenylmethanol with phosgene . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .


Molecular Structure Analysis

The molecular structure of Fmoc-L-prolyl chloride is represented by the formula C20H18NO3Cl . The InChI key for this compound is IRXSLJNXXZKURP-UHFFFAOYSA-N .


Chemical Reactions Analysis

Fmoc-L-prolyl chloride is used to introduce the fluorenylmethyloxycarbonyl protecting group as the Fmoc carbamate . It reacts with alkyl amines to yield highly fluorescent and stable derivatives .


Physical And Chemical Properties Analysis

Fmoc-L-prolyl chloride has a molecular weight of 355.8 and a molecular formula of C20H18NO3Cl . It is a solid that should be stored at room temperature .

Scientific Research Applications

  • Peptide Synthesis : Fmoc-peptide acid chlorides like Fmoc-L-prolyl chloride are efficient coupling agents for the synthesis of peptides and proteins. They have been used in the synthesis of β-casomorphin employing divergent approaches, proving their efficiency and effectiveness in peptide bond formation (Babu, Gayathri, & Gopi, 1999).

  • Inhibitors in Biochemical Studies : These compounds serve as potent, stable, and specific inhibitors of prolyl oligopeptidase, which is valuable in studying the enzyme's physiological significance. This makes them important tools in biochemistry and pharmacology (Li, Wilk, & Wilk, 1996).

  • Corrosion Inhibition : In materials science, Fmoc derivatives like Fmoc-L-prolyl chloride have been identified as effective corrosion inhibitors for carbon steel in sodium chloride solutions. Their efficiency as mixed-type inhibitors increases with higher concentrations and temperatures, suggesting their potential in industrial applications (Chen, 2018).

  • Solid-Phase Peptide Synthesis : They enable efficient solid-phase synthesis of highly N-alkylated cyclic hexapeptide oxytocin antagonists, demonstrating their utility in the preparation of complex peptide structures (Perlow et al., 1992).

  • Enhanced Sensitivity in HPLC Analysis : In analytical chemistry, Fmoc derivatives have been used to increase sensitivity in high-performance liquid chromatography (HPLC) analysis of various amines. This application, however, requires extensive sample preparation and interference removal, highlighting the trade-off between sensitivity and practicality (Ho, 2005).

  • Biomedical Applications : The Fmoc-F/BBR hydrogel, incorporating Fmoc derivatives, exhibits enhanced antibacterial and anti-biofilm activity, suggesting potential applications in biomedicines and wound healing (Xie et al., 2020).

Future Directions

The development of the fluorenylmethyloxycarbonyl protecting group (Fmoc) and its integration into current organic synthesis methods represents a major breakthrough in chemical synthesis . The Fmoc group allows for rapid and efficient synthesis of peptides, including those of significant size and complexity, thus making the group an extremely valuable resource for research in the post-genomic world .

properties

IUPAC Name

9H-fluoren-9-ylmethyl (2S)-2-carbonochloridoylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c21-19(23)18-10-5-11-22(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNLJWSDGPXALN-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001153224
Record name 9H-Fluoren-9-ylmethyl (2S)-2-(chlorocarbonyl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001153224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-prolyl chloride

CAS RN

103321-52-4
Record name 9H-Fluoren-9-ylmethyl (2S)-2-(chlorocarbonyl)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103321-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Fluoren-9-ylmethyl (2S)-2-(chlorocarbonyl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001153224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carboxylic acid (1.2 mg, 3.6 mmol) and 2 drops DMF in DCM was added oxalyl dichloride (2 g, 15.9 mmol), resulting in bubbling of the solution. After the solution stopped bubbling, the reaction solution was concentrated to give the crude product, which was directly used for the next step.
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1.2 mg
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2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
M Huisman, M Rahaman, S Asad, S Oehm… - Organic …, 2018 - ACS Publications
… (18) The reaction of compound 11 with the N-Fmoc-l-prolyl chloride 12 in the presence of trimethylamine and followed by removal of the Fmoc protecting group with diethylamine …
Number of citations: 18 0-pubs-acs-org.brum.beds.ac.uk
Y Feng, D Holte, J Zoller, S Umemiya… - Journal of the …, 2015 - ACS Publications
… Coupling with N-Fmoc-l-prolyl chloride (26) then gave 27 in 87% yield. Late-stage dehydrogenation with ZrCl 4 /PhNO (9d) proved essential, as other oxidants such as DDQ failed in …
Number of citations: 221 0-pubs-acs-org.brum.beds.ac.uk
Y Ma, H Wu, J Zhang, Y Li - Chirality, 2013 - Wiley Online Library
A series of single isomers tetrahydro‐β‐carboline diketopiperazines were stereoselectively synthesized starting from l‐tryptophan methyl ester hydrochloride and six aldehydes through …
C Zhang - 2004 - search.proquest.com
… D-Tryptophan derivative 82 was stirred with N-Fmoc-L-prolyl chloride 84 in the presence of triethylamine in CHC13at room temperature. After the reaction was complete (TLC), the …
I Wauters - 2015 - biblio.ugent.be
… The coupling of the latter with N-Fmoc-L-prolyl chloride 107, together with removal of the Fmoc group, is accomplished by the addition of the base 4-(aminomethyl)piperidine (4-AMP). …
Number of citations: 3 biblio.ugent.be
K Jahan - 2021 - search.proquest.com
… With the key 2-prenyltryptophan derivatives in hand, the diketopiperazine unit was built on as illustrated below, 2-prenyl-tryptophans were stirred with N-Fmoc-L-prolyl chloride in the …
M Rahaman - 2019 - search.proquest.com
… With the key 2-prenyltryptophan derivatives in hand, the diketopiperazine unit was built on as illustrated, 2-prenyl-tryptophans were stirred with N-Fmoc-L-prolyl chloride in the presence …
SK Sinha, G Zanoni, D Maiti - Asian Journal of Organic …, 2018 - Wiley Online Library
… A highly effective coupling with N-Fmoc-l-prolyl chloride, followed by dehydrogenation under ZrCl 4 /PhNO conditions and dihydroxylation with OsO 4 proved vital for the formation of the …
MM Rahaman - 2019 - dc.uwm.edu
… With the key 2-prenyltryptophan derivatives in hand, the diketopiperazine unit was built on as illustrated, 2-prenyl-tryptophans were stirred with N-Fmoc-L-prolyl chloride in the presence …
Number of citations: 0 dc.uwm.edu

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